![molecular formula C9H18N2O B1477057 3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-amine CAS No. 2098101-91-6](/img/structure/B1477057.png)
3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-amine
Overview
Description
Tetrahydrofuran (THF) and pyrrole are both heterocyclic compounds, which contain a ring structure with at least one atom that is not carbon. These types of compounds often have unique chemical properties and can be found in a variety of natural and synthetic materials .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. For example, the synthesis of a similar compound, tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate, involves several steps .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The InChI code for a similar compound, tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate, is 1S/C11H19NO3/c1-11(2,3)15-10(13)12-4-8-6-14-7-9(8)5-12/h8-9H,4-7H2,1-3H3 .Chemical Reactions Analysis
The reactivity of a compound is determined by its molecular structure. Compounds containing heteroatoms (atoms other than carbon and hydrogen) often exhibit unique reactivity. For example, pyrrole can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility can be predicted based on the compound’s structure. For example, a similar compound, tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate, has a molecular weight of 213.28 .Scientific Research Applications
Arylmethylidenefuranones Reactions
The study by Kamneva et al. (2018) systematizes data on the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles. This research highlights the synthesis of a wide array of compounds, including amides, pyrrolones, and benzofurans, demonstrating the versatility of furan derivatives in organic synthesis. Such reactions underscore the importance of this compound in generating diverse chemical structures for potential pharmaceutical applications (Kamneva, Anis’kova, & Egorova, 2018).
Central Nervous System (CNS) Acting Drugs
Saganuwan (2017) identifies functional chemical groups, including those in heterocyclic compounds like pyrroles and furans, which could serve as leads for synthesizing novel CNS-acting drugs. This indicates the potential for compounds containing the "3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-amine" structure to impact the development of treatments for CNS disorders (Saganuwan, 2017).
Heterocycle Decomposition on Catalysts
Caldwell and Land (1997) explored the decomposition of heterocycles like furan on palladium surfaces, shedding light on the degradation mechanisms of nitrogen-containing compounds. This research can inform the development of catalytic processes for environmental remediation or the synthesis of industrially relevant chemicals, highlighting the relevance of furan derivatives in both environmental and synthetic chemistry (Caldwell & Land, 1997).
Agricultural and Pharmaceutical Applications
Nazarov et al. (2021) discuss the use of amino-1,2,4-triazoles, which share structural similarities with the compound of interest, in agriculture and medicine. This underscores the role of nitrogen-containing heterocycles in synthesizing compounds with antimicrobial and plant growth-regulating properties, demonstrating the broad applicability of such structures in creating valuable chemical products (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Safety and Hazards
properties
IUPAC Name |
3-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-2-1-3-11-4-8-6-12-7-9(8)5-11/h8-9H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSPFAGSWPOVOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.